3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. Subsequent steps include the introduction of the nitro group and the phenylethyl substituent through nitration and alkylation reactions, respectively. The final step often involves the methylation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the generation of reactive oxygen species, which can induce oxidative stress and cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol
- 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol
- 3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-3-ol
Uniqueness
3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of both the nitro and phenylethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the pyrazole ring also differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-4-(2-nitro-1-phenylethyl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-17(16(12-20(23)24)14-8-4-2-5-9-14)18(22)21(19-13)15-10-6-3-7-11-15/h2-11,16,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJJBJCQZAZFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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